Diclazuril-13C3,15N2
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Overview
Description
Diclazuril-13C3,15N2: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of diclazuril, a coccidiostat used to prevent and treat coccidiosis in animals. The labeled isotopes, carbon-13 and nitrogen-15, make it particularly useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Diclazuril-13C3,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the diclazuril molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final compound. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: : Diclazuril-13C3,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Diclazuril-13C3,15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways and fate of diclazuril in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in animal models.
Industry: Utilized in the development and quality control of veterinary pharmaceuticals.
Mechanism of Action
The mechanism of action of Diclazuril-13C3,15N2 is similar to that of diclazuril. It acts by inhibiting the development of coccidia, a type of protozoan parasite, in the intestines of animals. The compound interferes with the parasite’s ability to reproduce and develop, thereby preventing the spread of infection. The molecular targets and pathways involved include the inhibition of mitochondrial function and disruption of the parasite’s energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Clazuril: Another coccidiostat with a similar structure and mode of action.
Toltrazuril: A triazine-based coccidiostat with broader spectrum activity.
Ponazuril: A metabolite of toltrazuril with similar antiparasitic properties.
Uniqueness: : Diclazuril-13C3,15N2 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The labeled isotopes allow for precise tracking and quantification in various analytical techniques, providing insights into the compound’s behavior and interactions in different systems .
Properties
Molecular Formula |
C17H9Cl3N4O2 |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-(3,5,6-13C3,1,4-15N2)1,2,4-triazin-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i8+1,15+1,17+1,22+1,23+1 |
InChI Key |
ZSZFUDFOPOMEET-AXXCXDHYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3[13C](=O)[15NH][13C](=O)[13CH]=[15N]3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Origin of Product |
United States |
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